N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd
Description
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides that incorporate non-standard amino acids, providing researchers with a versatile tool for creating complex peptide structures.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBKPSESKXKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374680 | |
| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-08-6 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino acid synthesis | Various synthetic routes | Variable | Racemic mixture obtained |
| Fmoc protection | Fmoc-Cl, base (Na2CO3 or TEA), DMF | 80–95% | Mild conditions, room temperature |
| Purification | Recrystallization/Chromatography | >98% purity | Confirmed by HPLC and NMR |
The Fmoc protection step is critical and typically achieves high yields under mild conditions, preserving the integrity of the β-amino acid moiety.
Analytical Characterization
- Optical rotation for the racemic mixture is near zero, consistent with DL form.
- HPLC purity generally exceeds 98%.
- Molecular formula: C23H21NO4 (approximate for the Fmoc-protected compound).
- Molecular weight: ~379 g/mol.
- Spectroscopic data (NMR, IR) confirm the presence of the Fmoc group and the β-amino acid structure.
Alternative and Advanced Preparation Techniques
Enzymatic and Chemoenzymatic Methods
Some patents suggest enzymatic ligation or chemoenzymatic approaches for incorporating unnatural amino acids like N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid into peptides, but these are more relevant for peptide assembly rather than the initial preparation of the compound itself.
Solid-Phase Peptide Synthesis Compatibility
The compound is designed to be compatible with Fmoc-based SPPS methods, which use base-labile Fmoc protection allowing for efficient peptide chain elongation and deprotection cycles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, using coupling reagents such as HATU, DIC, or EDCI.
Substitution Reactions: The aromatic ring of the 4-methylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU, DIC, or EDCI in the presence of a base such as DIPEA.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: 3-(4-methylphenyl)-3-amino-propionic acid.
Coupling: Peptides incorporating the 3-(4-methylphenyl)-3-amino-propionic acid residue.
Substitution: Functionalized derivatives of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.
Scientific Research Applications
Overview : The unique structure of Fmoc-DL-3-(4-MP)-3-AP enhances the bioactivity of therapeutic peptides, making it valuable in drug development. Its incorporation into peptide sequences can improve binding affinity to specific receptors.
Case Study : Research has shown that peptides containing Fmoc-DL-3-(4-MP)-3-AP exhibit increased potency against certain cancer cell lines compared to their natural counterparts. This enhancement is attributed to the compound's ability to mimic natural amino acids while providing additional stability against enzymatic degradation .
Bioconjugation
Overview : Fmoc-DL-3-(4-MP)-3-AP is utilized in bioconjugation processes where it helps attach biomolecules to surfaces or other molecules. This application is particularly important in the development of targeted therapies and diagnostics.
Applications :
- Targeted Drug Delivery : By conjugating drugs with peptides that contain Fmoc-DL-3-(4-MP)-3-AP, researchers can create more effective delivery systems that target specific tissues or cells.
- Diagnostic Agents : The compound can be used to enhance the efficacy of imaging agents by improving their interaction with biological targets.
Research in Neuroscience
Overview : The compound's application extends to synthesizing neuropeptides, which are crucial for understanding neurological pathways and developing treatments for disorders such as Alzheimer's and Parkinson's disease.
Research Findings :
- Studies indicate that neuropeptides synthesized using Fmoc-DL-3-(4-MP)-3-AP show improved receptor binding characteristics, which could lead to better therapeutic outcomes .
Material Science
Overview : Beyond biological applications, Fmoc-DL-3-(4-MP)-3-AP can be employed in creating functionalized materials that enhance the properties of polymers and nanomaterials.
Applications :
- Polymer Modification : Incorporating this amino acid into polymer matrices can improve mechanical properties and biocompatibility.
- Nanotechnology : It can be used to functionalize nanoparticles for biomedical applications, enhancing their effectiveness as drug delivery vehicles.
Mechanism of Action
The mechanism of action of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions. The 4-methylphenyl group can also influence the peptide’s properties, such as its hydrophobicity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-DL-3-(4-chlorophenyl)-3-amino-propionic acid: Similar structure but with a chlorine substituent on the aromatic ring.
N-Fmoc-DL-3-(4-nitrophenyl)-3-amino-propionic acid: Similar structure but with a nitro group on the aromatic ring.
N-Fmoc-DL-3-(4-methoxyphenyl)-3-amino-propionic acid: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific hydrophobic characteristics to the peptide. This can influence the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool for researchers studying peptide structure and function.
Biological Activity
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid, commonly referred to as Fmoc-4-methyl-β-phenylalanine, is an unnatural amino acid that has garnered significant attention in various fields of biomedical research, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial in solid-phase peptide synthesis (SPPS). The Fmoc group enhances the stability of the amino acid during synthesis while allowing for selective deprotection when required. The molecular formula is with a molecular weight of 245.31 g/mol .
Applications in Research
1. Peptide Synthesis
- The compound is extensively used as a building block in SPPS, enabling the formation of complex peptides. Its stability under various conditions makes it ideal for synthesizing peptides with specific biological activities .
2. Drug Development
- N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid plays a role in developing peptide-based drugs. Its unique structure can enhance the bioactivity and selectivity of therapeutic peptides, making it a valuable asset in pharmaceutical research .
3. Bioconjugation
- The compound is utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is particularly important in improving the efficacy of diagnostics and therapeutics .
4. Neuroscience Research
- In neuroscience, it aids in synthesizing neuropeptides that are critical for exploring neurological pathways and developing treatments for neurological disorders .
Research indicates that N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds derived from this amino acid can induce apoptosis in cancer cells by disrupting cell cycle progression . For instance, a related compound demonstrated potent antitumor activity against various cancer cell lines, including HepG2 and A549 cells.
- Neuroprotective Effects : The amino acid's derivatives have been investigated for their potential neuroprotective properties, which could lead to advancements in treating neurodegenerative diseases .
Case Studies
A notable case study involved the synthesis of cyclic peptides using N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid as a building block. These cyclic peptides showed enhanced protease resistance and binding affinity to specific receptors involved in cancer cell proliferation .
Comparative Data Table
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 6.92 | Induces apoptosis by cell cycle arrest |
| Study 2 | A549 | 8.99 | Disruption of mitochondrial function |
| Study 3 | DU145 | 7.89 | Protease resistance leading to enhanced bioactivity |
Q & A
Q. Methodological Insight :
- Synthesis Protocol : Use Fmoc-SPPS with coupling reagents like HBTU/HOBt or DIC/OxymaPure. Deprotect Fmoc with 20% piperidine in DMF.
- Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for isolating target peptides.
Basic: How does the racemic (DL) nature of this compound affect peptide synthesis?
The racemic mixture introduces diastereomeric complexity during peptide assembly. While the Fmoc group is achiral, the 3-amino-propionic acid backbone’s stereochemistry impacts peptide conformation.
Q. Methodological Insight :
- Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
- Analysis : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography of synthesized peptides.
Advanced: What strategies optimize coupling efficiency for N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid in sterically hindered peptide sequences?
Steric hindrance from the 4-methylphenyl group can reduce coupling efficiency.
Q. Methodological Insight :
Q. Methodological Insight :
- Deprotection Kinetics : Monitor via UV spectroscopy (λ = 301 nm for Fmoc cleavage byproduct).
- Stability Testing : Compare deprotection times in piperidine/DMF for derivatives with varying substituents.
Basic: What analytical techniques are critical for characterizing N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid?
Q. Essential Techniques :
- HPLC : Purity assessment (C18 column, 220 nm detection).
- NMR : Confirm structure (¹H/¹³C, e.g., δ 7.2–7.4 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS for molecular ion validation .
Advanced: How can researchers address solubility challenges of this compound in aqueous or organic solvents?
The 4-methylphenyl group reduces aqueous solubility.
Q. Methodological Insight :
- Solvent Systems : Use DMF or DMSO for dissolution; dilute with acetonitrile for HPLC.
- Cosolvents : Add 10–20% THF or isopropanol to improve solubility in coupling reactions.
Q. Methodological Insight :
- Enantiomer Separation : Use preparative chiral HPLC (e.g., Chiralpak IA column).
- Biological Assays : Test separated enantiomers in parallel for binding affinity (e.g., SPR or fluorescence polarization) .
Basic: What precautions are necessary for storing N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid?
Q. Storage Protocol :
- Temperature : –20°C under inert gas (argon).
- Desiccant : Include silica gel to prevent hydrolysis.
- Stability : Monitor via HPLC every 6 months; discard if purity drops below 95% .
Advanced: How does the methyl group in the 4-methylphenyl substituent affect peptide-receptor interactions compared to methoxy or nitro groups?
Electron-donating methyl groups may enhance hydrophobic interactions, while methoxy or nitro groups introduce polarity or steric effects.
Q. Methodological Insight :
- Molecular Dynamics (MD) Simulations : Compare binding energies of peptides with different substituents.
- Biolayer Interferometry (BLI) : Quantify binding kinetics to receptors like apoptosis-related proteins .
Advanced: What methods resolve contradictions in reported coupling efficiencies for bulky Fmoc-amino acids?
Contradictions arise from variable reagent quality, solvent purity, or activation protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
